

Unlocking the Potential: Phenothiazine Derivatives as Antimicrobial and Antifungal Agents

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Compound of Interest

Compound Name: 3H-phenothiazine

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Application Notes & Protocols for Researchers and Drug Development Professionals

Phenothiazine derivatives, a class of compounds historically recognized for their antipsychotic properties, are gaining significant attention for their potent antimicrobial and antifungal activities.^{[1][2][3]} This renewed interest stems from their broad-spectrum efficacy, including activity against multidrug-resistant (MDR) pathogens, offering a promising avenue for the development of novel therapeutics in an era of escalating antibiotic resistance.^{[4][5][6][7]} These notes provide an overview of their applications, quantitative data on their efficacy, and detailed protocols for their evaluation.

Antimicrobial and Antifungal Spectrum

Phenothiazine derivatives have demonstrated significant in vitro and in vivo activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal species.^{[1][8]} Notably, compounds such as chlorpromazine, thioridazine, promethazine, and trifluoperazine have shown efficacy against challenging pathogens like methicillin-resistant *Staphylococcus aureus* (MRSA) and multidrug-resistant *Acinetobacter baumannii*.^{[4][7][9]} Their antifungal activity extends to clinically relevant yeasts and molds, including *Cryptococcus neoformans*, *Candida albicans*, *Aspergillus* species, and zygomycetes.^{[10][11][12][13][14]}

Quantitative Antimicrobial Activity of Phenothiazine Derivatives

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of various phenothiazine derivatives against selected bacterial strains.

Phenothiazine Derivative	Bacterial Strain	MIC Range (µg/mL)	Reference
Chlorpromazine	Acinetobacter baumannii (MDR)	50 - 600	[4] [7]
Thioridazine	Acinetobacter baumannii (MDR)	50 - 600	[4] [7]
Promethazine	Acinetobacter baumannii (MDR)	50 - 600	[4] [7]
Trifluoperazine	Acinetobacter baumannii (MDR)	50 - 600	[4] [7]
Chlorpromazine	Staphylococcus aureus	25 - 100	[3]
Thioridazine	Mycobacterium tuberculosis (MDR)	Clinically relevant concentrations	[1] [5]
JBC 1847	Gram-positive pathogens	0.5 - 2	[15]

Quantitative Antifungal Activity of Phenothiazine Derivatives

The table below presents the MIC values of phenothiazine derivatives against various fungal pathogens.

Phenothiazine Derivative	Fungal Species	MIC Range (µg/mL)	Reference
Chlorpromazine	Cryptococcus neoformans/gattii	4 - 16	[12] [14]
Promethazine	Cryptococcus neoformans/gattii	8 - 32	[12] [14]
Trifluoperazine	Candida albicans	>32	[10]
Compound 17d & 17e (Trifluoperazine derivatives)	Candida albicans	8	[10]
Chlorpromazine	Aspergillus, Scedosporium, Zygomycetes	16 - 64	[11]
Trifluoperazine	Aspergillus, Scedosporium, Zygomycetes	16 - 64	[11]

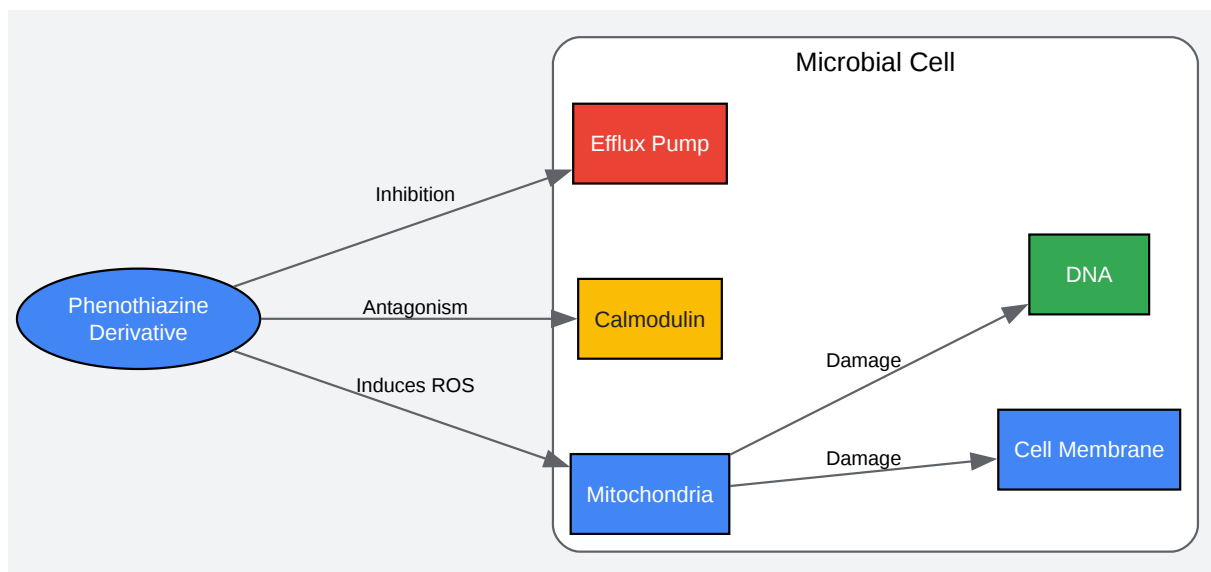
Mechanisms of Action

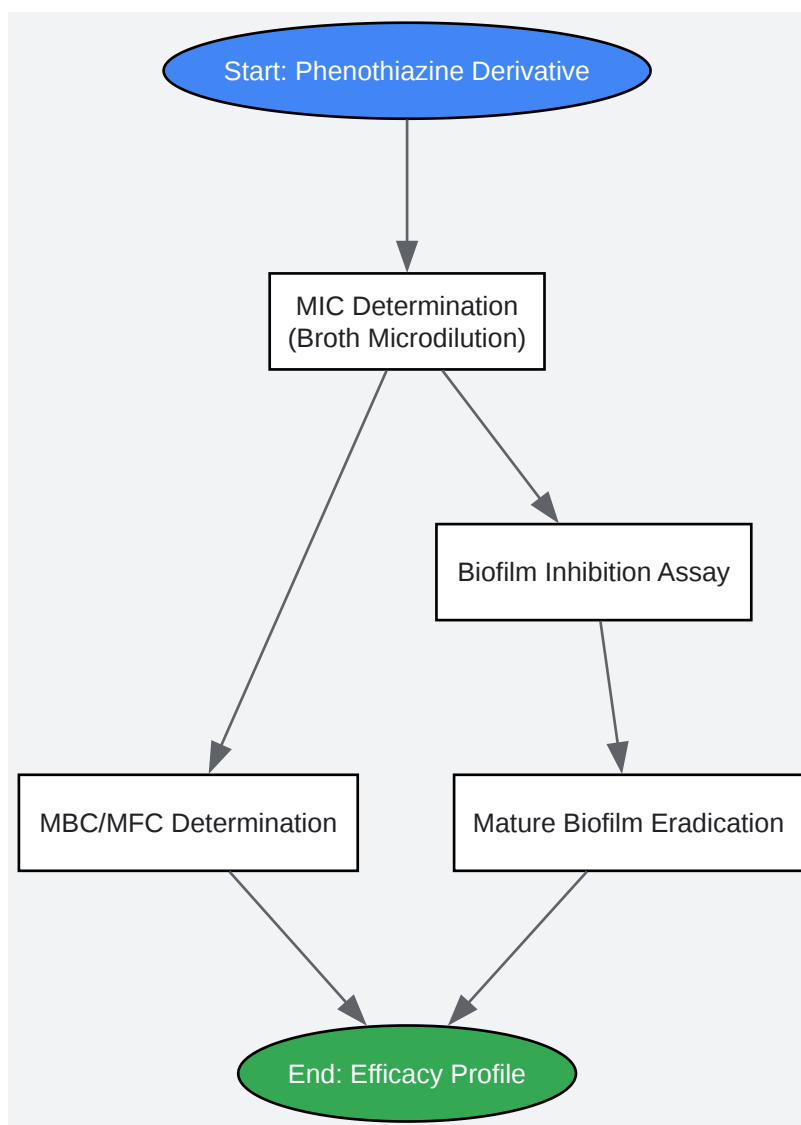
The antimicrobial and antifungal effects of phenothiazine derivatives are multifaceted, contributing to their broad-spectrum activity and potential to overcome resistance mechanisms. Key mechanisms include:

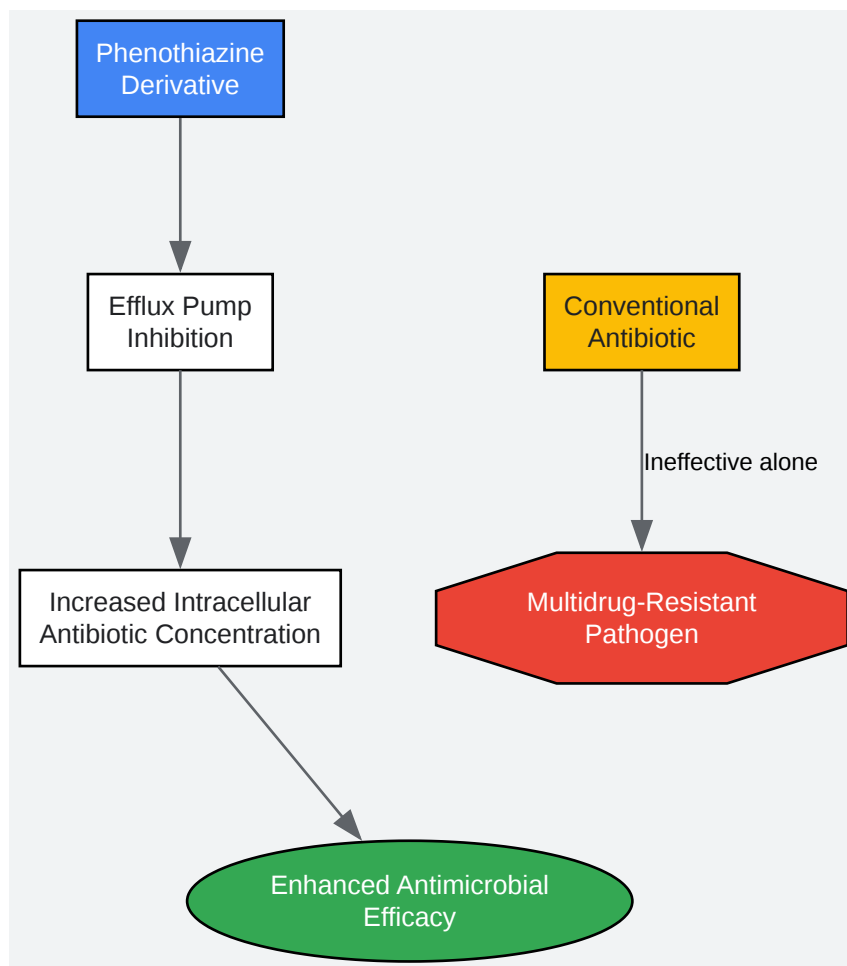
- **Inhibition of Efflux Pumps:** Phenothiazines can inhibit ATP-binding cassette (ABC) type efflux pumps in bacteria and fungi, which are often responsible for multidrug resistance.[\[5\]](#)[\[6\]](#) This inhibition restores the efficacy of conventional antibiotics that are otherwise expelled from the microbial cell.
- **Calmodulin Antagonism:** The antifungal activity of some phenothiazines correlates with their ability to antagonize calmodulin, a key calcium-binding protein involved in various cellular processes.[\[10\]](#)

- **Generation of Reactive Oxygen Species (ROS):** Certain derivatives, like chlorpromazine, can induce the production of ROS within bacterial cells, leading to oxidative stress and damage to cellular components, including DNA and cell membranes.[\[4\]](#)[\[7\]](#)
- **Membrane Disruption:** Phenothiazines can interact with and disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death.[\[14\]](#)

Below is a diagram illustrating the proposed mechanisms of action of phenothiazine derivatives.







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